molecular formula C7H8Cl2N4O B187197 2,4-Dichloro-6-morpholino-1,3,5-triazine CAS No. 6601-22-5

2,4-Dichloro-6-morpholino-1,3,5-triazine

Cat. No.: B187197
CAS No.: 6601-22-5
M. Wt: 235.07 g/mol
InChI Key: UQAMDAUJTXFNAD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-morpholino-1,3,5-triazine is a chemical compound with the molecular formula C7H8Cl2N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of the intermediates. The reaction mixture is then stirred for a specific period, followed by purification through techniques like column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-morpholino-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used. For example, reacting with aniline can produce 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-morpholino-1,3,5-triazine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms in the triazine ring are highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of essential biological processes in microorganisms . This property underlies its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-morpholino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the morpholine group enhances its solubility and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAMDAUJTXFNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216219
Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-22-5
Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of cyanuric chloride (18.4 g, 10 mmol) in acetone (100 ml) and crushed ice (500 g), a mixture of triethylamine (30.0 g, excess) and morpholine (8.7 g, 10 mmol) was added at −10° C. After the addition, reaction mixture was stirred at room temperature and for 1 hour and diluted with 50 ml water. Separated white solid was filtered and washed with water. The white solid was dried and filtered. The crude product was found to be pure and taken to next step with out purification. Yield: 18 g, 76%; (M+H) 236.4
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyanuric chloride (2.5 g, 13.5 mmol) in CH2Cl2 (150 mL) was added dropwise morpholine (1.14 g, 13.5 mmol) at 78° C., followed by addition of Et3N (3.0 mL, 21.5 mmol). The resulting reaction mixture was stirred at −78° C. for 20 min, and then diluted with CH2Cl2. The organic phase was washed with water and brine, and dried over MgSO4. The solvent was removed in vacuum to give the title compound as white crystalline solid (3.027 g, 95% yield). MS (ESI) m/z 235.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Morpholine (9.5 mL, 108 mmol)) was added to a solution of cyanuric chloride (20 g, 108 mmol) in chloroform (10 mL) and stirred at −5° C. for 1 hour. Reaction mixture was diluted with water, extracted with dichloromethane. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Crude product was purified by silica gel (100-200 mesh) column chromatography using 5% ethyl acetate in pet-ether as an eluent to give 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (10 g, 39% yield).
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Cyanuric chloride (10.0 g, 54 mmol) dissolved in acetone (100 ml) was cooled to −5° C., slowly added with triethylamine (4.7 ml, 49 mmol) dropwise and further, slowly added with morpholine (7.5 g, 54 mmol) dropwise. The reaction mixture was stirred at the same temperature for one hour and then stirred at room temperature for one hour. The reaction solution was poured into water (500 ml). The precipitated crystals were collected by filtration, washed with trace amount of acetone and dried to obtain 9.7 g (yield: 69%) of 2,4-dichloro-6-morpholino-1,3,5-triazine as colorless crystals with melting point of 155° C.-157° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2,4-Dichloro-6-morpholino-1,3,5-triazine and are there any notable structural features?

A1: this compound is an organic compound with the molecular formula C₇H₈Cl₂N₄O []. A key structural feature revealed through crystallographic analysis is the presence of a mirror plane within the molecule []. Additionally, the morpholine ring adopts a stable chair conformation []. This information provides valuable insights for understanding its potential reactivity and applications.

Q2: How can this compound be used in synthesis?

A2: this compound acts as a valuable building block in organic synthesis. For instance, it reacts with aniline to yield N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline []. This reaction highlights the compound's ability to undergo nucleophilic aromatic substitution, opening possibilities for creating diverse molecular structures.

Q3: Are there any studies exploring the applications of this compound or its derivatives in polymer chemistry?

A3: While the provided research excerpts focus primarily on synthesis and structural characterization, one study mentions the use of related s-triazine derivatives in developing heat-resistant polyamides []. This suggests that this compound, with its reactive chlorine atoms, could potentially serve as a monomer or crosslinking agent in polymer synthesis. Further research is needed to explore this avenue.

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